(Triphenylphosphoranylidene)ketene

Overview

Description

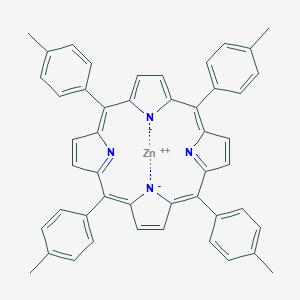

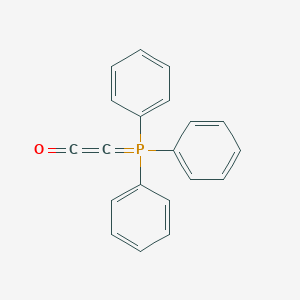

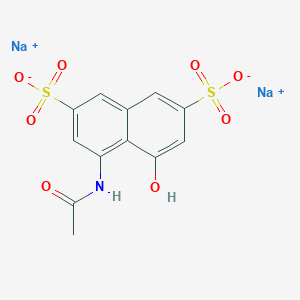

(Triphenylphosphoranylidene)ketene, also known as Bestmann ylide, is a versatile reagent with the chemical formula C20H15OP. It was first reported in 1966 and has since gained attention due to its unique structure and reactivity. The compound features a distinctive C=C=P moiety with a bond angle of 145.5° and an unusually short C=C bond length of 1.210 Å . This compound is widely used in organic synthesis, particularly in the formation of various acyl derivatives.

Mechanism of Action

Target of Action

(Triphenylphosphoranylidene)ketene, also known as the Bestmann ylide, is a reagent with intriguing properties and proven synthetic utility . It is primarily used as a nucleophilic two-carbon building block in organic synthesis . Its primary targets are electrophilic carbon atoms in various organic compounds, where it can form new carbon-carbon bonds .

Mode of Action

The Bestmann ylide interacts with its targets through nucleophilic addition. The ylide, possessing a negative charge on the carbon atom, attacks the electrophilic carbon in the target molecule, forming a new carbon-carbon bond . This process can lead to the formation of a wide range of (triphenylphosphoranylidene)acyl derivatives .

Biochemical Pathways

The Bestmann ylide participates in a variety of reactions including cycloaddition, multi-component, and domino reactions . These reactions can lead to the formation of complex organic molecules from simpler precursors, affecting various biochemical pathways depending on the specific reaction conditions and target molecules .

Result of Action

The result of the Bestmann ylide’s action is the formation of new organic compounds through the creation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of (triphenylphosphoranylidene)acyl derivatives , which can have various molecular and cellular effects depending on their specific structures and properties.

Action Environment

The action of the Bestmann ylide can be influenced by various environmental factors. For example, the choice of solvent can affect the ylide’s reactivity and the outcome of the reaction . Additionally, the ylide is surprisingly stable and can be stored under an inert atmosphere at ambient temperature for months , suggesting that it is relatively resistant to environmental degradation.

Biochemical Analysis

Biochemical Properties

(Triphenylphosphoranylidene)ketene is known to participate in a variety of biochemical reactions. It acts as a chemical linchpin that links nucleophilic entities, such as alcohols or amines, with carbonyl moieties to produce unsaturated esters and amides

Molecular Mechanism

The molecular mechanism of this compound involves its unique structure, which is derived from the combination of three resonance structures . These structures highlight the two overlapping, orthogonal π-systems that stabilize the molecule, making its reactivity significantly different from typical ketenes and phosphorus ylides .

Temporal Effects in Laboratory Settings

This compound is surprisingly stable and can be stored under an inert atmosphere at ambient temperature for months

Preparation Methods

(Triphenylphosphoranylidene)ketene can be synthesized through several methods. One common approach involves the deprotonation of methyl (triphenylphosphoranylidene)acetate using strong bases such as sodium hexamethyldisilazanide (NaHMDS) . The reaction is typically carried out under an inert atmosphere of dry argon to prevent moisture and air sensitivity. The resulting product is then purified through recrystallization from dry toluene .

Another method involves the reaction of (methoxycarbonylmethylene)triphenylphosphorane with sodium amide in toluene, followed by heating and subsequent filtration and recrystallization . This method yields a high purity product with a melting point of 173°C.

Chemical Reactions Analysis

(Triphenylphosphoranylidene)ketene participates in a variety of chemical reactions, making it a valuable reagent in organic synthesis. Some of the key reactions include:

Cycloaddition Reactions: It acts as a nucleophilic two-carbon building block in cycloaddition reactions, forming various cyclic compounds.

Multi-component Reactions: It is used in multi-component reactions to form complex molecules in a single step.

Domino Reactions: It participates in domino reactions, where multiple bond-forming steps occur in a single reaction sequence.

Common reagents used in these reactions include alcohols, amines, and carbonyl compounds. The major products formed from these reactions are α-phosphoranylidene esters, amides, and other acyl derivatives .

Scientific Research Applications

(Triphenylphosphoranylidene)ketene has a wide range of applications in scientific research:

Comparison with Similar Compounds

(Triphenylphosphoranylidene)ketene is unique compared to other similar compounds due to its stability and reactivity. Some similar compounds include:

(Triphenylphosphoranylidene)acetonitrile: Used in similar nucleophilic addition reactions but with different reactivity profiles.

(Triphenylphosphoranylidene)-2-propanone: Another ylide with distinct reactivity and applications.

(Carbethoxymethylene)triphenylphosphorane: Used in the synthesis of esters and other acyl derivatives.

These compounds share some similarities in their reactivity but differ in their specific applications and the types of products they form.

Properties

InChI |

InChI=1S/C20H15OP/c21-16-17-22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15H | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNASRBWCHRURHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(=C=C=O)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(8S,9S,13S,14S)-14-Hydroxy-3-methoxy-13-methyl-6,7,8,9,11,12,15,16-octahydrocyclopenta[a]phenanthren-17-one](/img/structure/B96192.png)

![Spiro[benzofuran-2(3H),1'-cyclohexane]-3,4'-dione, 7-chloro-4,6-dimethoxy-2'-methyl-](/img/structure/B96199.png)